molecular formula C19H17N3O4 B12543551 2-(2-(1H-Indole-2-carboxamido)benzamido)propanoic acid

2-(2-(1H-Indole-2-carboxamido)benzamido)propanoic acid

Cat. No.: B12543551
M. Wt: 351.4 g/mol
InChI Key: GNVBTLURHXQVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(1H-Indole-2-carboxamido)benzamido)propanoic acid is a complex organic compound that features an indole nucleus, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-Indole-2-carboxamido)benzamido)propanoic acid typically involves multiple steps. One common method starts with the reaction of indole-2-carboxylic acid with thionyl chloride in dry chloroform to form indole-2-acyl chloride. This intermediate is then reacted with aminoacetophenone or benzophenone in the presence of pyridine and triethylamine to produce the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-Indole-2-carboxamido)benzamido)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Scientific Research Applications

2-(2-(1H-Indole-2-carboxamido)benzamido)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(1H-Indole-2-carboxamido)benzamido)propanoic acid involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, leading to diverse biological effects. For example, it can inhibit enzymes involved in viral replication or cancer cell proliferation .

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

2-[[2-(1H-indole-2-carbonylamino)benzoyl]amino]propanoic acid

InChI

InChI=1S/C19H17N3O4/c1-11(19(25)26)20-17(23)13-7-3-5-9-15(13)22-18(24)16-10-12-6-2-4-8-14(12)21-16/h2-11,21H,1H3,(H,20,23)(H,22,24)(H,25,26)

InChI Key

GNVBTLURHXQVAD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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